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Compound of Interest

Compound Name: Himalomycin B

Cat. No.: B1245826 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Himalomycin B's performance against key clinical bacterial isolates.

Due to the limited availability of quantitative data for Himalomycin B, this document presents

its reported qualitative activity alongside a quantitative analysis of established antimicrobial

agents.

Himalomycin B, a novel anthracycline antibiotic isolated from a marine Streptomyces species,

has demonstrated significant antibacterial potential.[1][2] This guide serves to contextualize its

efficacy by comparing it with Doxorubicin, another member of the anthracycline class, and

Ciprofloxacin, a broad-spectrum fluoroquinolone. The comparison focuses on their activity

against Staphylococcus aureus and Escherichia coli, two clinically significant pathogens.

Performance Comparison
Initial studies of Himalomycin B have utilized the agar diffusion method to assess its

antibacterial activity. At a concentration of approximately 50 µ g/disk , Himalomycin B
exhibited strong growth inhibition against Staphylococcus aureus and Escherichia coli.[1] While

this qualitative assessment is promising, a direct quantitative comparison with other antibiotics

using Minimum Inhibitory Concentration (MIC) values is necessary for a comprehensive

evaluation.

The following table summarizes the available efficacy data for Himalomycin B and the

comparator antibiotics against S. aureus and E. coli. It is important to note the lack of publicly

available, specific MIC values for Himalomycin B, a critical gap in current research.
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Antibiotic Class
Staphylococcus
aureus (MIC in
µg/mL)

Escherichia coli
(MIC in µg/mL)

Himalomycin B Anthracycline

Strong inhibition at

~50 µ g/disk

(qualitative)[1]

Strong inhibition at

~50 µ g/disk

(qualitative)[1]

Doxorubicin Anthracycline

Inhibitory activity

reported[3]; specific

MICs vary.

Not typically

inhibitory[3][4]

Ciprofloxacin Fluoroquinolone

0.25 - 0.5 (for

susceptible strains)[5]

[6]

≤0.06 - >8 (for

susceptible to

resistant strains)[7][8]

Mechanism of Action
Himalomycin B belongs to the anthracycline class of antibiotics. The primary mechanism of

action for anthracyclines is the inhibition of DNA replication and transcription in bacterial cells.

[3] This is achieved through two main pathways:

DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself

between the base pairs of the DNA double helix. This intercalation distorts the DNA structure,

interfering with the binding of DNA and RNA polymerases.

Topoisomerase II Inhibition: Anthracyclines can also trap topoisomerase II, an enzyme

essential for relaxing supercoiled DNA during replication. By stabilizing the complex between

topoisomerase II and DNA, the antibiotic prevents the re-ligation of the DNA strands, leading

to double-strand breaks and ultimately, cell death.

A more specific mechanism has been identified for Doxorubicin in E. coli, where it has been

shown to inhibit FtsZ, a crucial protein involved in bacterial cell division.[9] This leads to the

formation of filamentous cells and prevents proper cell proliferation. It is plausible that

Himalomycin B shares a similar multi-faceted mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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